molecular formula C18H21NO4 B1264217 Cephalotaxine

Cephalotaxine

Cat. No.: B1264217
M. Wt: 315.4 g/mol
InChI Key: YMNCVRSYJBNGLD-UQJFVLDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cephalotaxine is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cephalotaxine typically involves multiple steps, including cyclization and functional group transformations. The specific synthetic route may vary depending on the desired yield and purity. Common reagents used in the synthesis include methoxy groups, azapentacyclic intermediates, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cephalotaxine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Various metal catalysts to facilitate cyclization and other transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, Cephalotaxine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to form stable complexes with proteins and other biomolecules makes it a subject of interest in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of Cephalotaxine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response, inflammation regulation, and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Cephalotaxine lies in its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This makes it particularly valuable in research and industrial applications where precise molecular interactions are crucial.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(3R,6S)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol

InChI

InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16?,17-,18+/m0/s1

InChI Key

YMNCVRSYJBNGLD-UQJFVLDMSA-N

Isomeric SMILES

COC1=C[C@@]23CCCN2CCC4=CC5=C(C=C4C3[C@H]1O)OCO5

SMILES

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5

Canonical SMILES

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5

Pictograms

Irritant

Synonyms

Ceflatonin
cephalotaxine
homoharringtonine
Homoharringtonine (3(R))-isomer
Omacetaxine
omacetaxine mepesuccinate
Synribo

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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